molecular formula C25H45N3O6 B557122 Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate CAS No. 327156-92-3

Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate

Cat. No. B557122
M. Wt: 483.6 g/mol
InChI Key: YICPGWNKDOPUOG-FVGYRXGTSA-N
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Description

This compound appears to be a derivative of dicyclohexylamine, which is a secondary amine with two cyclohexyl groups. It has additional functional groups including an allyloxy carbonyl group, an amino group, and a tert-butoxycarbonyl group attached to a butanoate backbone. These functional groups suggest that this compound could be involved in various chemical reactions.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the protection of the amino groups using a tert-butoxycarbonyl (Boc) protecting group, followed by the introduction of the allyloxy carbonyl group and the butanoate backbone. The exact synthesis route would depend on the specific requirements of the reaction and the availability of starting materials.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The structure would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.



Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite diverse due to the presence of multiple reactive functional groups. The amino groups could participate in reactions such as amide bond formation, while the allyloxy carbonyl group could be involved in reactions such as the Claisen rearrangement.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and amino groups would likely make the compound soluble in polar solvents.


Scientific Research Applications

Material Science and Crystallography

In material science, the structure and properties of similar compounds have been studied extensively. The crystal structure of trans-4-(2-Amino-5-bromo-6-methylpyrimidin-4-ylamino)-1-methylcyclohexanol was examined, providing insights into its geometric configuration and molecular interactions (Hoffman et al., 2009). Furthermore, the research on two nitrogen‐containing analogues of chorismic acid highlighted the structural aspects of cyclohexane rings and the urethane side chains in these molecules, detailing the hydrogen bonding within the crystals (Mackay et al., 1995).

Catalysis and Organic Synthesis

In catalysis and organic synthesis, the role of dicyclohexylamine and related compounds is evident in facilitating various reactions. For instance, the catalytic asymmetric acylation of alcohols using a chiral 1,2‐Diamine derived from (S)‐Proline was studied, showcasing the importance of these compounds in promoting specific organic transformations (Terakado & Oriyama, 2006). Moreover, the preparation of tert-butyl aminocarbonate and its use as an acylating agent for amines and amino acids in different conditions highlighted its versatility in chemical synthesis (Harris & Wilson, 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound.


Future Directions

The future directions for research on this compound would likely depend on its intended use and the results of initial studies. If the compound shows promise in preliminary studies, further research could be conducted to optimize its properties and evaluate its potential applications.


Please note that this is a general analysis based on the structure of the compound and the functional groups present. For a more detailed and accurate analysis, specific studies and experiments would need to be conducted.


properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O6.C12H23N/c1-5-8-20-11(18)14-7-6-9(10(16)17)15-12(19)21-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICPGWNKDOPUOG-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H45N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584972
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate

CAS RN

327156-92-3
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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